1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-4-9-15(21-3)14(10-11)18-16(19)17-12-5-7-13(20-2)8-6-12/h4-10H,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXACCRITJENIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of urea derivatives, including 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea. Research indicates that these compounds may exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives have been tested against Hep G2 (liver), MGC-803 (gastric), and other human tumor cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .
Urease Inhibition
The compound has also been investigated for its urease inhibitory properties. Ureases are enzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various biological processes. Inhibition of urease can be particularly beneficial in treating conditions like urinary tract infections and certain types of kidney stones. Studies on structurally similar compounds have shown that modifications in the phenyl ring can enhance their inhibitory potency against ureases from different bacterial species .
Synthetic Pathways
The synthesis of this compound typically involves the reaction of appropriate aryl isocyanates with substituted anilines or phenols. The following general synthetic route is often employed:
-
Starting Materials :
- 2-Methoxy-5-methylphenol
- 4-Methoxyaniline
- Isocyanate (e.g., phenyl isocyanate)
-
Reaction Conditions :
- Mix the aryl isocyanate with the substituted aniline in a suitable solvent (like dichloromethane).
- Stir under reflux conditions for several hours.
- Purify the resulting product through recrystallization or chromatography.
-
Characterization :
- Confirm the structure using NMR spectroscopy and mass spectrometry to ensure the desired compound has been synthesized successfully.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings can significantly influence biological activity. For example, introducing halogen or methoxy groups at specific positions has been shown to enhance urease inhibition and cytotoxicity against tumor cells .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Urease Inhibition | Identified structural modifications leading to potent urease inhibitors with low nanomolar IC50 values. |
| Study 2 | Antitumor Activity | Demonstrated that derivatives induce apoptosis via ROS generation in multiple cancer cell lines. |
| Study 3 | Synthesis and Characterization | Provided detailed synthetic routes and characterization methods for related urea compounds. |
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
The substituents on the aryl rings significantly influence the physicochemical and biological properties of diarylureas. Key comparisons include:
Key Observations:
- Electron-donating vs. electron-withdrawing groups : The target compound’s methoxy and methyl groups enhance lipophilicity compared to halogenated derivatives (e.g., 4-chloro-2-fluorophenyl in ), which may improve bioavailability but reduce polarity.
Physicochemical Properties
- Lipophilicity : The target compound’s methoxy groups increase logP compared to hydroxylated analogues (e.g., chalcones in ), favoring blood-brain barrier penetration.
- Solubility : Urea derivatives generally exhibit moderate aqueous solubility, but bulky substituents (e.g., pyrrole-2-carbonyl in ) may reduce it.
Urea vs. Thiourea Derivatives
Replacing the urea oxygen with sulfur (as in ) alters hydrogen-bonding capacity and metabolic stability. Thioureas often exhibit stronger receptor binding but may face faster hepatic clearance due to thioamide oxidation.
Research Findings and Structure-Activity Relationships (SAR)
- Methoxy positioning : The 4-methoxyphenyl group is conserved in many bioactive derivatives (e.g., ), suggesting its role in π-π stacking or hydrophobic interactions.
- Steric effects : The 5-methyl group in the target compound may reduce rotational freedom, stabilizing bioactive conformations.
- Hybrid structures : Incorporating heterocycles (e.g., pyrrole in or benzimidazolone in ) expands pharmacological profiles by introducing additional binding motifs.
Biological Activity
1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea, a compound belonging to the urea class, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of methoxy and methyl groups on the phenyl rings enhances the compound's binding affinity and specificity towards various enzymes and receptors. The urea linkage plays a crucial role in stabilizing these interactions, potentially modulating enzymatic activities involved in inflammation and cancer cell proliferation.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study focusing on similar urea derivatives demonstrated their effectiveness against various cancer cell lines, including bladder cancer cells (T24). For instance, derivatives with structural modifications showed IC50 values as low as 4.58 μM while demonstrating selective toxicity towards cancer cells over normal cells . The mechanism involves induction of apoptosis and necroptosis through activation of specific signaling pathways, including caspases and RIPK1/RIPK3/MLKL pathways .
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Similar compounds have shown moderate activity against various bacterial strains, indicating potential applications in treating infections . The interaction with bacterial enzymes may inhibit critical metabolic pathways, leading to bacterial growth inhibition.
Study 1: Anticancer Efficacy
A notable study evaluated the antiproliferative activity of several urea derivatives against T24 bladder cancer cells. Among them, a compound structurally related to this compound exhibited an IC50 value of 4.58 μM. This compound induced apoptosis at lower concentrations while higher concentrations led to necroptotic cell death. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of similar urea compounds. It was found that these compounds could effectively inhibit urease activity in bacterial cells, showcasing IC50 values ranging from 25 nM to 54 nM. This suggests that this compound could also possess similar enzyme-inhibitory effects, contributing to its overall biological profile .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves a urea-forming reaction between an isocyanate and an amine. For example:
- Step 1 : Prepare 2-methoxy-5-methylphenyl isocyanate via phosgenation of the corresponding aniline derivative under controlled conditions (e.g., anhydrous THF, 0–5°C) .
- Step 2 : React with 4-methoxyaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
- Yield Optimization : Use statistical experimental design (e.g., factorial or Box-Behnken designs) to optimize parameters like temperature, solvent ratio, and catalyst loading. For instance, adding a catalytic amount of DBU (1,8-diazabicycloundec-7-ene) can enhance urea bond formation efficiency .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., methoxy groups at 2- and 4-positions, methyl at 5-position). Coupling patterns in aromatic regions are key discriminators .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] at m/z 315.1445 for CHNO) .
- X-ray Crystallography : If crystalline, single-crystal analysis resolves bond angles and confirms stereoelectronic effects of substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Contradictions often arise from assay conditions or target specificity. Strategies include:
- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities under standardized buffer conditions (pH 7.4, 25°C) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with off-target receptors (e.g., kinase vs. GPCR targets). Adjust force fields to account for methoxy group solvation effects .
- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to published datasets, controlling for variables like cell line heterogeneity or compound purity thresholds (>95%) .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., replace methoxy with ethoxy or halogen groups) and assess bioactivity shifts. For example, substituting the 4-methoxyphenyl group with a 4-fluorophenyl moiety may enhance metabolic stability .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using linear regression models. This requires synthesizing a library of 20–30 analogs with controlled variations .
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., urea carbonyl) and hydrophobic regions (e.g., methyl group at 5-position) .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Transition from batch to continuous flow reactors to improve heat/mass transfer, especially during exothermic steps like isocyanate formation .
- Purification Optimization : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for higher throughput. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates in real time .
Data-Driven Research Questions
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition. The compound’s high LogP (~3.5) suggests moderate blood-brain barrier penetration .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, focusing on urea group hydration .
- Metabolite Prediction : Employ GLORY or Meteor Nexus to identify potential Phase I/II metabolites (e.g., demethylation of methoxy groups) .
Q. How should researchers design experiments to validate the compound’s mechanism of action in disease models?
- Methodological Answer :
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to purported targets (e.g., kinases) in lysates from treated cells .
- Gene Knockdown/Overexpression : Apply CRISPR-Cas9 or siRNA to modulate target expression and correlate with compound efficacy (e.g., IC shifts in proliferation assays) .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map downstream signaling cascades (e.g., MAPK/ERK inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
